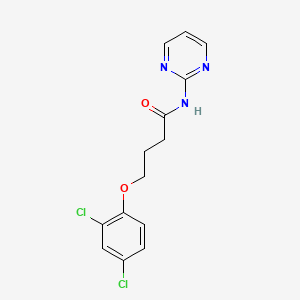![molecular formula C14H10BrN3O2S B5065457 2-[(2,1,3-benzothiadiazol-4-ylimino)methyl]-3-bromo-6-methoxyphenol](/img/structure/B5065457.png)
2-[(2,1,3-benzothiadiazol-4-ylimino)methyl]-3-bromo-6-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,1,3-benzothiadiazol-4-ylimino)methyl]-3-bromo-6-methoxyphenol, also known as BBP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BBP is a derivative of 2-phenylbenzimidazole and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 2-[(2,1,3-benzothiadiazol-4-ylimino)methyl]-3-bromo-6-methoxyphenol is not fully understood, but studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to have antibacterial activity by disrupting bacterial cell membranes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and disruption of bacterial cell membranes. This compound has also been shown to have antioxidant properties and can scavenge free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(2,1,3-benzothiadiazol-4-ylimino)methyl]-3-bromo-6-methoxyphenol has several advantages for lab experiments, including its ability to inhibit the growth of cancer cells and bacteria, and its potential use as a biosensor. However, this compound has some limitations, including its complex synthesis method and potential toxicity.
Zukünftige Richtungen
There are several future directions for 2-[(2,1,3-benzothiadiazol-4-ylimino)methyl]-3-bromo-6-methoxyphenol research, including the development of new synthesis methods, the study of its potential use in agriculture, and the development of new materials. This compound also has potential applications in drug delivery systems and as a biosensor for detecting various biomolecules.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using various methods and has been extensively studied for its potential use in medicine, agriculture, and material science. This compound has several advantages for lab experiments, including its ability to inhibit the growth of cancer cells and bacteria, and its potential use as a biosensor. However, this compound has some limitations, including its complex synthesis method and potential toxicity. There are several future directions for this compound research, including the development of new synthesis methods and the study of its potential use in drug delivery systems and as a biosensor for detecting various biomolecules.
Synthesemethoden
2-[(2,1,3-benzothiadiazol-4-ylimino)methyl]-3-bromo-6-methoxyphenol has been synthesized using various methods, including the reaction of 2-phenylbenzimidazole with 4-amino benzenesulfonamide followed by reaction with 3-bromo-6-methoxyphenol. Another method involves the reaction of 2-phenylbenzimidazole with 2,1,3-benzothiadiazol-4-ylamine followed by reaction with 3-bromo-6-methoxyphenol. The synthesis of this compound is a complex process that requires careful attention to the reaction conditions.
Wissenschaftliche Forschungsanwendungen
2-[(2,1,3-benzothiadiazol-4-ylimino)methyl]-3-bromo-6-methoxyphenol has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been shown to have antimicrobial, anticancer, and anti-inflammatory properties. This compound has also been studied for its potential use as a biosensor and in the development of new materials.
Eigenschaften
IUPAC Name |
2-(2,1,3-benzothiadiazol-4-yliminomethyl)-3-bromo-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O2S/c1-20-12-6-5-9(15)8(14(12)19)7-16-10-3-2-4-11-13(10)18-21-17-11/h2-7,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJACTCAGUBACFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)C=NC2=CC=CC3=NSN=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R*,3R*)-3-(dimethylamino)-1'-[3-(2-pyrazinyl)propanoyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5065375.png)

![3-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)-2-methylbenzoic acid](/img/structure/B5065387.png)
![2,2'-[(3-cyclohexen-1-ylmethyl)imino]diethanol](/img/structure/B5065394.png)
![5-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5065400.png)
![2-[(4-chlorophenyl)thio]-N-(2-methoxy-4-nitrophenyl)acetamide](/img/structure/B5065403.png)


![N-(5-chloro-2-pyridinyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5065436.png)
![1-(2-chlorobenzyl)-N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5065443.png)
![N-allyl-4-[5-({[(3-fluorophenyl)amino]carbonyl}amino)-1H-pyrazol-1-yl]-1-piperidinecarboxamide](/img/structure/B5065450.png)

![N-(5-chloro-2-methylphenyl)-2-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5065470.png)
![4-[(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)oxy]-3-nitrobenzenesulfonamide](/img/structure/B5065480.png)